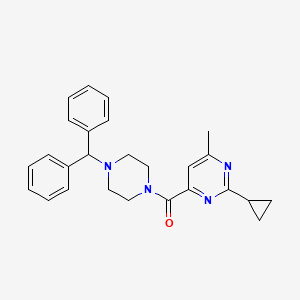

![molecular formula C18H19NO5S2 B2529183 甲基2-(4-(甲基磺酰基)苯甲酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸酯 CAS No. 896345-37-2](/img/structure/B2529183.png)

甲基2-(4-(甲基磺酰基)苯甲酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a derivative of tetrahydrobenzo[b]thiophene. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related tetrahydrobenzo[b]thiophene derivatives, which can be useful in understanding the properties and potential synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds, such as ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate, involves the reaction with benzoylacetonitrile to yield a product that can further react with various chemical reagents to produce fused thiophene derivatives with potential pharmaceutical applications . Another synthesis method for similar compounds includes the Gewald three-component reaction, which involves cyclohexanones, alkyl cyanoacetates, and sulfur, followed by dehydrogenation in benzonitrile to afford alkyl 2-aminobenzo[b]thiophene-3-carboxylates . These methods suggest that the synthesis of the compound of interest may also involve multi-step reactions with careful selection of starting materials and reagents.

Molecular Structure Analysis

The molecular structure of tetrahydrobenzo[b]thiophene derivatives is characterized by spectroscopic methods such as IR, ^1H NMR, and MS spectra . These techniques are essential for confirming the structure of synthesized compounds. The presence of functional groups such as the methylsulfonyl group and the benzamido moiety in the compound of interest would likely influence its chemical behavior and can be analyzed using these spectroscopic methods.

Chemical Reactions Analysis

The reactivity of tetrahydrobenzo[b]thiophene derivatives towards various chemical reagents has been studied, leading to the formation of fused thiophene derivatives . This suggests that the compound of interest may also exhibit reactivity that allows for the formation of structurally complex and potentially bioactive molecules. The specific reactivity patterns would depend on the substituents present on the tetrahydrobenzo[b]thiophene core.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, they do offer insights into the properties of related compounds. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization reactions and provides information on yields, which are important aspects of chemical properties . The physical properties such as solubility, melting point, and stability can be inferred based on the functional groups present in the compound and their known effects on related molecules.

科学研究应用

合成与化学库

通过碘环化和钯催化偶联反应获得的包含甲基砜的苯并[b]噻吩库

这项研究重点介绍了用于合成类药物、含甲基砜取代的苯并[b]噻吩库的平行溶液相方法。关键的中间体,含甲基砜的3-碘苯并[b]噻吩,是通过易于获得的炔烃的碘环化和氧化方法制备的,展示了生成结构多样的和医学相关的化合物的通用方法 (Cho 等,2010).

杂环合成

苯并[b]噻吩-2-基-腙乙酸酯在杂环合成中的应用

这项研究探索了苯并[b]噻吩-2-基-腙乙酸酯对各种氮亲核试剂的合成和反应性,导致生成多种杂环衍生物。这项工作证明了该化合物在构建多样化的杂环骨架中的效用,这在药物发现和合成化学中至关重要 (Mohareb 等,2004).

抗菌活性

高度功能化的新型β-内酰胺和噻唑烷并接四氢苯并噻吩的合成和抗菌活性

这项研究介绍了一系列具有生物活性的衍生物的合成,这些衍生物具有 N-(3-氯-2-氧代-4-苯基氮杂乙烷-1-基)/3-N-(4-氧代-2-芳基噻唑烷-3-基)-2-(甲基磺酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-羧酰胺的特征。这些化合物对一系列细菌和真菌菌株表现出显着的抗菌活性,突出了这些衍生物在开发新的抗菌剂中的潜力 (Babu 等,2013).

芳构化方法

对甲苯磺酸催化的二甲基亚砜中2-氨基-4,5,6,7-四氢苯并-[b]噻吩-3-羧酸酯的有效芳构化

这项研究报告了一种将烷基2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸酯氧化-芳构化为烷基2-氨基苯并[b]噻吩-3-羧酸酯的新方法,产率极高。该方法在对甲苯磺酸存在下利用二甲基亚砜,为芳构化衍生物提供了一种直接的方法,在各种合成和药物化学应用中很有用 (Adib 等,2015).

未来方向

Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future research in this field may focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry, material science, and organic semiconductors .

属性

IUPAC Name |

methyl 2-[(4-methylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S2/c1-24-18(21)15-13-5-3-4-6-14(13)25-17(15)19-16(20)11-7-9-12(10-8-11)26(2,22)23/h7-10H,3-6H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNUZOQLLHTLHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

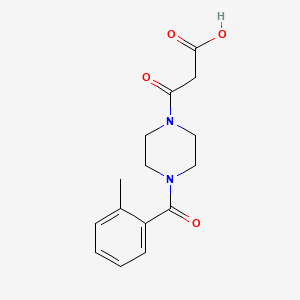

![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2529101.png)

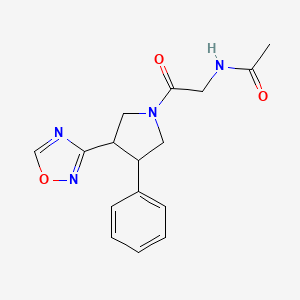

![3-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529103.png)

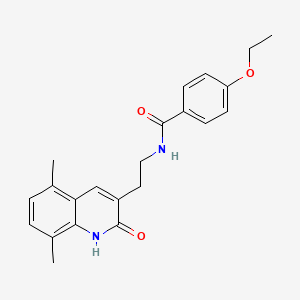

![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2529108.png)

![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2529109.png)

![4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2529111.png)

![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B2529113.png)

![5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2529118.png)

![N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2529119.png)

![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B2529122.png)

![N-(1-Cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide](/img/structure/B2529123.png)